molecular formula C14H19ClO3 B8427199 4-Heptyloxy-2-chlorobenzoic acid

4-Heptyloxy-2-chlorobenzoic acid

Cat. No.: B8427199
M. Wt: 270.75 g/mol
InChI Key: CKWWYLOAEJFWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Heptyloxy-2-chlorobenzoic acid is a benzoic acid derivative featuring a heptyloxy group (-O-C₇H₁₅) at the para position (C4) and a chlorine atom at the ortho position (C2). Such modifications influence solubility, melting points, and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, or material science .

Properties

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

2-chloro-4-heptoxybenzoic acid

InChI

InChI=1S/C14H19ClO3/c1-2-3-4-5-6-9-18-11-7-8-12(14(16)17)13(15)10-11/h7-8,10H,2-6,9H2,1H3,(H,16,17)

InChI Key

CKWWYLOAEJFWGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

4-Acetoxy-2-chlorobenzoic acid (CAS 118665-22-8): Acetoxy (-OAc) at C4, Cl at C2.

4-Hydroxybenzoic acid (CAS 99-96-7): Hydroxyl (-OH) at C3.

2-(4-Chloro-2-methoxyphenyl)benzoic acid (CAS 1261896-06-3): Methoxy (-OMe) at C2, Cl at C4 on a biphenyl system.

3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid (CAS 832740-30-4): Phenoxy-methyl group at C3, Cl at C5.

Table 1: Substituent-Driven Property Comparison

Compound Substituent(s) Molecular Weight LogP (Calculated/Experimental) Melting Point (°C) Solubility Trends
This compound -O-C₇H₁₅ (C4), -Cl (C2) ~242.7 (calc.) ~4.5–5.5 (estimated)* Likely low (<100) Low in water, high in organics
4-Acetoxy-2-chlorobenzoic acid -OAc (C4), -Cl (C2) 214.6 1.96 (exp.) Not reported Moderate in polar solvents
4-Hydroxybenzoic acid -OH (C4) 138.1 ~1.0 (exp.) 213–215 High in water, ethanol
2-(4-Chloro-2-methoxyphenyl)benzoic acid -OMe (C2), -Cl (C4) 262.7 ~2.8 (estimated) Not reported Moderate in DMSO, ethanol

*Estimated based on heptyloxy’s contribution to lipophilicity .

Key Observations:

  • Lipophilicity : The heptyloxy group in this compound significantly increases LogP compared to acetoxy or hydroxyl analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Melting Points : Bulky alkoxy chains (e.g., heptyloxy) disrupt crystal packing, likely lowering melting points relative to 4-hydroxybenzoic acid (213–215°C) .
  • Reactivity : The electron-withdrawing chlorine at C2 increases acidity (lower pKa) compared to unsubstituted benzoic acids. The heptyloxy group may sterically hinder reactions at the carboxylic acid group, unlike smaller substituents (e.g., -OH, -OAc) .

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